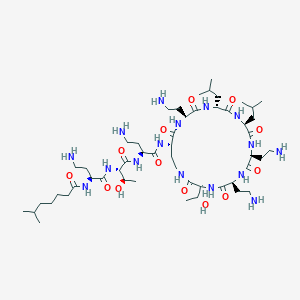

![molecular formula C34H37N3O2 B044615 4-[4-(Diethylamino)phenyl]-4-(4-methoxyphenyl)-N,N,8-trimethyl-2-phenyl-4H-3,1-benzoxazin-7-amine CAS No. 113915-55-2](/img/structure/B44615.png)

4-[4-(Diethylamino)phenyl]-4-(4-methoxyphenyl)-N,N,8-trimethyl-2-phenyl-4H-3,1-benzoxazin-7-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

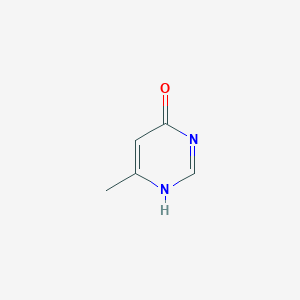

4-[4-(Diethylamino)phenyl]-4-(4-methoxyphenyl)-N,N,8-trimethyl-2-phenyl-4H-3,1-benzoxazin-7-amine is a chemical compound that has gained significant attention in the field of scientific research. It is commonly referred to as 'BODIPY' and is widely used in various applications such as fluorescence imaging, chemical sensing, and biological labeling.

Mechanism Of Action

The mechanism of action of BODIPY is based on its unique chemical structure. BODIPY has a central boron atom that is surrounded by two pyrrole rings and two phenyl rings. The boron atom has an empty p-orbital, which makes it an excellent electron acceptor. When BODIPY is excited with light, it absorbs the energy and undergoes a transition from the ground state to the excited state. In the excited state, the boron atom accepts an electron from the pyrrole ring, leading to a charge transfer state. The charge transfer state is responsible for the fluorescence emission of BODIPY.

Biochemical And Physiological Effects

BODIPY has been shown to have minimal biochemical and physiological effects. It is non-toxic and non-cytotoxic, making it an ideal choice for biological applications. BODIPY has been used in various in vitro and in vivo studies, and no adverse effects have been reported.

Advantages And Limitations For Lab Experiments

One of the major advantages of BODIPY is its high quantum yield, which makes it an ideal choice for fluorescence imaging. BODIPY is also highly photostable, which means it can withstand prolonged exposure to light without losing its fluorescence intensity. However, one of the limitations of BODIPY is its sensitivity to pH and temperature. BODIPY-based sensors may require careful calibration to ensure accurate detection of analytes.

Future Directions

BODIPY has enormous potential for future research. Some of the possible future directions for BODIPY include the development of new BODIPY-based sensors for detecting specific analytes, the synthesis of new BODIPY derivatives with improved properties, and the use of BODIPY for drug delivery and imaging in vivo. Additionally, BODIPY can be used in combination with other imaging modalities such as MRI and PET for multimodal imaging. Overall, BODIPY is a versatile chemical compound that has numerous applications in scientific research and holds great promise for future studies.

Synthesis Methods

The synthesis of BODIPY involves the reaction of an arylboronic acid with a dipyrromethane in the presence of a palladium catalyst. The reaction leads to the formation of a boron-dipyrromethene complex, which is then further reacted with an amine to produce BODIPY. The synthesis method is relatively simple and can be easily scaled up for large-scale production.

Scientific Research Applications

BODIPY has numerous applications in scientific research. It is widely used as a fluorescent dye for imaging biological samples such as cells and tissues. BODIPY has a high quantum yield, which makes it an ideal choice for fluorescence imaging. It is also used as a chemical sensor for detecting various analytes such as metal ions, pH, and temperature. BODIPY-based sensors have high selectivity and sensitivity, making them ideal for detecting trace amounts of analytes. Additionally, BODIPY is used as a biological label for tagging biomolecules such as proteins and nucleic acids.

properties

CAS RN |

113915-55-2 |

|---|---|

Product Name |

4-[4-(Diethylamino)phenyl]-4-(4-methoxyphenyl)-N,N,8-trimethyl-2-phenyl-4H-3,1-benzoxazin-7-amine |

Molecular Formula |

C34H37N3O2 |

Molecular Weight |

519.7 g/mol |

IUPAC Name |

4-[4-(diethylamino)phenyl]-4-(4-methoxyphenyl)-N,N,8-trimethyl-2-phenyl-3,1-benzoxazin-7-amine |

InChI |

InChI=1S/C34H37N3O2/c1-7-37(8-2)28-18-14-26(15-19-28)34(27-16-20-29(38-6)21-17-27)30-22-23-31(36(4)5)24(3)32(30)35-33(39-34)25-12-10-9-11-13-25/h9-23H,7-8H2,1-6H3 |

InChI Key |

KQDHQXBNVXMLKD-UHFFFAOYSA-N |

SMILES |

CCN(CC)C1=CC=C(C=C1)C2(C3=C(C(=C(C=C3)N(C)C)C)N=C(O2)C4=CC=CC=C4)C5=CC=C(C=C5)OC |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C2(C3=C(C(=C(C=C3)N(C)C)C)N=C(O2)C4=CC=CC=C4)C5=CC=C(C=C5)OC |

synonyms |

4H-3,1-Benzoxazin-7-amine, 4-4-(diethylamino)phenyl-4-(4-methoxyphenyl)-N,N,8-trimethyl-2-phenyl- |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(Chloroacetyl)phenyl]-N-methylformamide](/img/structure/B44533.png)

![(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-aminophenyl)propanoic acid](/img/structure/B44535.png)

![2-[4-(Octyloxy)phenyl]pyrimidin-5-OL](/img/structure/B44567.png)